molecular formula C19H23NO B11838514 9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene CAS No. 918650-92-7

9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene

Cat. No.: B11838514
CAS No.: 918650-92-7
M. Wt: 281.4 g/mol
InChI Key: VQSSIQFQQDWUJP-UHFFFAOYSA-N
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Description

9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of a benzofuran moiety attached to a spiro[5.5]undecane system, which includes a nitrogen atom in the azaspiro ring. The benzofuran ring is known for its biological activity and is commonly found in various natural products and synthetic pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with appropriate reagents.

    Formation of the Spirocyclic System: The spiro[5.5]undecane system can be constructed through a series of cyclization reactions involving the formation of carbon-carbon and carbon-nitrogen bonds.

    Coupling of Benzofuran and Spirocyclic Systems: The final step involves coupling the benzofuran moiety with the spirocyclic system under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, leading to various biological effects. The spirocyclic structure may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simpler compound with a benzofuran ring, known for its biological activity.

    Spiro[5.5]undecane: A spirocyclic compound without the benzofuran moiety.

    3-Methyl-3-azaspiro[5.5]undecane: A spirocyclic compound with a nitrogen atom but lacking the benzofuran ring.

Uniqueness

9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene is unique due to its combination of a biologically active benzofuran ring and a spirocyclic system. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

918650-92-7

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

9-(1-benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-9-ene

InChI

InChI=1S/C19H23NO/c1-20-12-10-19(11-13-20)8-6-15(7-9-19)18-14-16-4-2-3-5-17(16)21-18/h2-6,14H,7-13H2,1H3

InChI Key

VQSSIQFQQDWUJP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CCC(=CC2)C3=CC4=CC=CC=C4O3)CC1

Origin of Product

United States

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